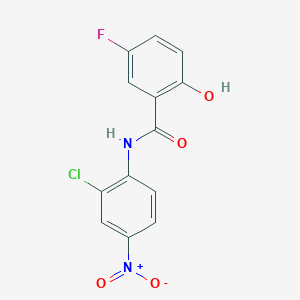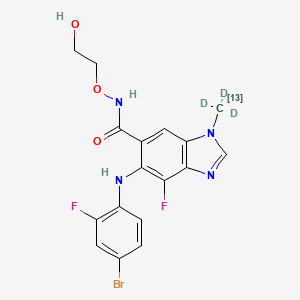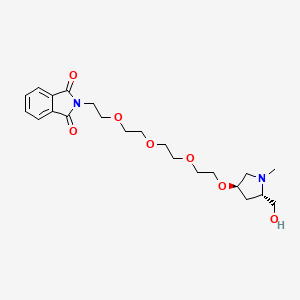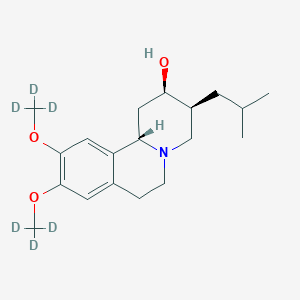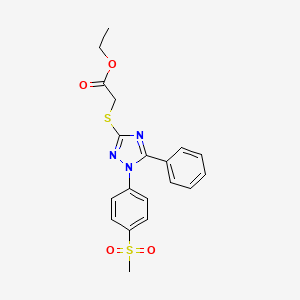
Tyrosinase/elastase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase/elastase-IN-1 is a compound known for its inhibitory effects on the enzymes tyrosinase and elastase. Tyrosinase is a polyphenol oxidase enzyme responsible for the production of melanin in mammals and enzymatic browning in fruits, while elastase is an enzyme that breaks down elastin, a key protein in the skin’s extracellular matrix. The inhibition of these enzymes has significant implications in the fields of dermatology, cosmetics, and anti-aging research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase/elastase-IN-1 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific inhibitory groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Tyrosinase/elastase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tyrosinase/elastase-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting melanin production and elastin degradation, which are crucial in skin aging and pigmentation disorders.
Medicine: Explored for potential therapeutic applications in treating hyperpigmentation, skin aging, and inflammatory conditions.
Industry: Incorporated into cosmetic formulations for skin whitening and anti-aging products
Mechanism of Action
The mechanism of action of Tyrosinase/elastase-IN-1 involves binding to the active sites of tyrosinase and elastase enzymes, thereby inhibiting their activity. For tyrosinase, the compound interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. For elastase, it prevents the breakdown of elastin, maintaining the structural integrity of the skin .
Comparison with Similar Compounds
Ascorbic Acid: Known for its antioxidant properties and ability to inhibit tyrosinase.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase and is used in skin-lightening products.
Hydroquinone: A potent tyrosinase inhibitor used in dermatology for treating hyperpigmentation
Uniqueness: Tyrosinase/elastase-IN-1 is unique due to its dual inhibitory action on both tyrosinase and elastase, making it a versatile compound for anti-aging and skin-whitening applications. Unlike other inhibitors that target only one enzyme, this compound offers a broader spectrum of activity, enhancing its potential in cosmetic and therapeutic formulations .
Properties
Molecular Formula |
C33H52O5 |
|---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
(2R,4R,10R,19S,22R,23R)-23-hydroxy-2,11,11,15,16,22,23-heptamethyl-5,9-dioxahexacyclo[13.12.0.02,12.04,10.016,25.019,24]heptacos-25-ene-19-carboxylic acid |
InChI |
InChI=1S/C33H52O5/c1-20-11-14-33(27(34)35)16-15-30(5)21(25(33)32(20,7)36)9-10-24-29(4)19-22-26(38-18-8-17-37-22)28(2,3)23(29)12-13-31(24,30)6/h9,20,22-26,36H,8,10-19H2,1-7H3,(H,34,35)/t20-,22-,23?,24?,25?,26+,29+,30?,31?,32-,33+/m1/s1 |
InChI Key |
BZWKNRHQLZNOGT-QCJDBAJGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CCC3(C(=CCC4C3(CCC5[C@@]4(C[C@@H]6[C@@H](C5(C)C)OCCCO6)C)C)C2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OCCCO6)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


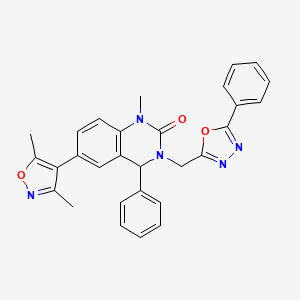
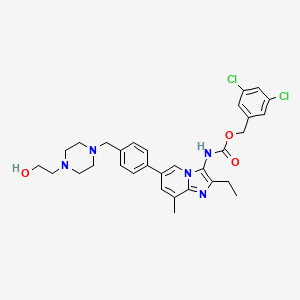
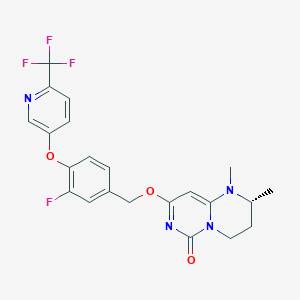
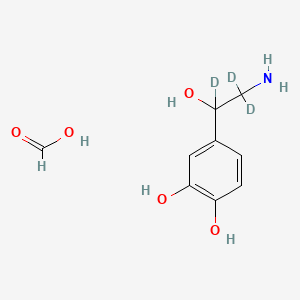
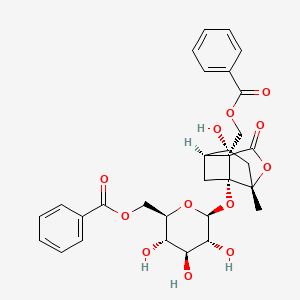
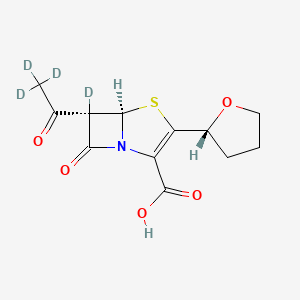
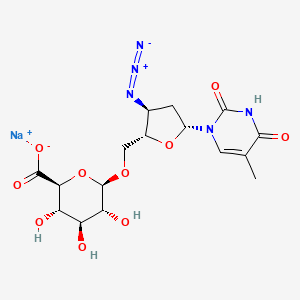
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
